REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([N+:11]([O-:13])=[O:12])=[C:9](O)[C:5]([N+:6]([O-:8])=[O:7])=[C:4]([NH2:15])[C:3]=1[N+:16]([O-:18])=[O:17].P([O-])([O-])(O)=O.[NH4+:24].[NH4+].O>S1(CCCC1)(=O)=O>[C:9]1([NH2:24])[C:10]([N+:11]([O-:13])=[O:12])=[C:2]([NH2:1])[C:3]([N+:16]([O-:18])=[O:17])=[C:4]([NH2:15])[C:5]=1[N+:6]([O-:8])=[O:7] |f:1.2.3|
|
Name
|
|
Quantity
|
0.193 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=C([N+](=O)[O-])C(=C1[N+](=O)[O-])O)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)([O-])[O-].[NH4+].[NH4+]
|
Name
|
Teflon
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
S1(=O)(=O)CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
177 °C
|
Type
|
CUSTOM
|
Details
|
with stirring from ambient temperature to 177° C. over a 2 hr period
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
capped glass pressure tube (8 ml)
|
Type
|
TEMPERATURE
|
Details
|
The suspension is heated
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
is continued for an additional 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction tube is cooled to 4° C.
|
Type
|
CUSTOM
|
Details
|
The precipitated product is collected
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=C(C(=C(C(=C1[N+](=O)[O-])N)[N+](=O)[O-])N)[N+](=O)[O-])N
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.154 g | |
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |